Pyridazinones are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological properties. Among these, 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a compound that has been explored for its potential applications in various fields, including as an intermediate in pharmaceutical synthesis and as a moiety in drug design for antihypertensive and anticancer agents1 2 5 6.
Pyridazinone derivatives have been utilized as intermediates in the synthesis of various pharmaceutical compounds. For example, the synthesis of 3-chloro-5-methylpyridazine, an important intermediate for pesticides and antiviral drugs, involves chlorination and substitution reactions that are similar to those used in the synthesis of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one4. Additionally, the nitration of secondary amines with pyridazinone derivatives has been explored, demonstrating the potential of these compounds in the synthesis of N-nitramines5.
The antihypertensive properties of pyridazinone derivatives have been studied in spontaneously hypertensive rats, with some compounds showing promising activity2. The detailed mechanism of action, such as ganglionic blocking activity, has been investigated to understand how these compounds exert their effects2.
Pyridazinone derivatives have also been evaluated for their anticancer activity. A series of compounds bearing a 5-methylpyridazin-3(2H)-one fragment have shown effective inhibitory activity against various cancer cell lines, with some derivatives exhibiting significant potency6. The structure-activity relationships (SARs) of these compounds have been analyzed, revealing that certain structural modifications can enhance their inhibitory activity6.
4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family. It is characterized by its unique structure, which includes a chloro group, a methoxy group, and a methyl group, making it notable for various chemical and biological applications. The compound has a molecular formula of CHClNO and a molecular weight of 174.58 g/mol. Its chemical structure contributes to its reactivity and potential as a pharmaceutical agent.
This compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is listed under different identifiers such as CAS Number 14628-57-0. Its synthesis and properties have been documented in scientific literature, providing insights into its applications in medicinal chemistry and organic synthesis .
4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one can be classified as:
The synthesis of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one typically involves several steps:
Industrial production may utilize large-scale reactors and continuous flow processes to maintain consistent quality and yield. Specific reaction pathways have been explored in academic research, enhancing the understanding of potential modifications to the synthesis route.
The molecular structure of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one features:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 174.58 g/mol |
| CAS Number | 14628-57-0 |
| Appearance | White to light yellow solid |
4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one can undergo various chemical reactions:
The mechanism of action for 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one involves its interaction with various biological targets, including enzymes and receptors. These interactions can influence biochemical pathways, making it relevant in pharmacological studies. The specific pathways depend on the biological system being investigated .
This compound exhibits typical reactivity associated with halogenated pyridazines, including nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-withdrawing groups like chlorine .
4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one has several scientific uses:
This compound's unique structure and reactivity make it a valuable subject for ongoing research in medicinal chemistry and related fields.
The systematic IUPAC name for this heterocyclic compound is 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, which precisely defines its molecular framework: a pyridazinone ring with chlorine at position 4, methoxy at position 5, and a methyl group on the nitrogen at position 2. This name adheres to Hantzsch-Widman nomenclature rules for heterocyclic systems, prioritizing the lactam functionality ("one") and specifying substituent locations [1] [5].
Table 1: Synonyms and Registry Identifiers
| Type | Identifier |
|---|---|
| Common Synonyms | 4-Chloro-5-methoxy-2-methyl-2H-pyridazin-3-one; |
| 4-Chloro-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one; | |
| 5-Chloro-4-methoxy-1-methyl-6-pyridazone (incorrect but cited) | |
| CAS Registry Number | 14628-57-0 |
| Other Database IDs | MDL: MFCD00067854; PubChem CID: Not specified |
Synonyms reflect historical naming variations and occasional positional misassignments in early literature. The CAS number (14628-57-0) is universally recognized for sourcing and regulatory documentation [3] [5] .
The compound has a definitive molecular formula of C₆H₇ClN₂O₂, confirmed by elemental analysis and high-resolution mass spectrometry. This formula accounts for:
The molecular weight is 174.58 g/mol, calculated as:(6×12.01) + (7×1.01) + 35.45 + (2×14.01) + (2×16.00) = 174.58 g/mol.This mass is consistent with experimental data from mass spectrometry, which shows a parent ion peak at m/z 174.020 (exact mass) [1] [3] [5].
Digital chemical representations enable precise computational and database searches:
O=C1C(Cl)=C(OC)C=NN1CThis notation encodes atom connectivity: the lactam carbonyl (O=C1), chlorine at adjacent position (C(Cl)), methoxy group (C(OC)), and N-methylated nitrogen (NN1C) [3] [5]. UYOUCDIHGFUWBZ-UHFFFAOYSA-NA hashed version of the full InChI descriptor, facilitating database retrieval. The "UHFFFAOYSA" fragment confirms the absence of stereochemistry [5] . These identifiers are critical for cheminformatics studies, molecular docking, and physicochemical property prediction.
While single-crystal X-ray diffraction data for 4-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is not explicitly reported in the search results, related pyridazinone structures provide insights into likely packing motifs and intermolecular interactions:
Table 2: Experimental Physicochemical Metrics
| Property | Value | Method/Conditions |
|---|---|---|
| Melting Point | 151–153°C | Capillary method |
| Density | 1.37 g/cm³ | Not specified |
| Boiling Point | 268°C | At 760 mmHg |
| Flash Point | 115.9°C | Not specified |
| Refractive Index | 1.558 | Not specified |
Theoretical analyses predict that the chloro and methoxy substituents influence electron distribution, affecting dipole moments (~4.5 D estimated) and crystal polarity. The methoxy group’s steric profile may limit π-stacking, favoring hydrogen-bonded lamellar structures [1] .
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5